BenchChemオンラインストアへようこそ!

[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl](phenyl)methanone

HDAC inhibitor design Structure-activity relationship Pyrrole regioisomers

[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl](phenyl)methanone (CAS 827024-03-3), also known as 2-benzoyl-1-tosyl-1H-pyrrole, is a synthetic N-sulfonylpyrrole derivative with the molecular formula C18H15NO3S and a monoisotopic mass of 325.077 Da. It belongs to a compound class disclosed as histone deacetylase (HDAC) inhibitors, where the N-sulfonyl (tosyl) group is essential for zinc-binding and enzymatic inhibition.

Molecular Formula C18H15NO3S
Molecular Weight 325.4 g/mol
CAS No. 827024-03-3
Cat. No. B12890256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl](phenyl)methanone
CAS827024-03-3
Molecular FormulaC18H15NO3S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H15NO3S/c1-14-9-11-16(12-10-14)23(21,22)19-13-5-8-17(19)18(20)15-6-3-2-4-7-15/h2-13H,1H3
InChIKeyKLCFTQKXTMMGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzoyl-1-tosyl-1H-pyrrole (CAS 827024-03-3): Structural Primer for Sulfonylpyrrole-Based HDAC Inhibitor Procurement


[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl](phenyl)methanone (CAS 827024-03-3), also known as 2-benzoyl-1-tosyl-1H-pyrrole, is a synthetic N-sulfonylpyrrole derivative with the molecular formula C18H15NO3S and a monoisotopic mass of 325.077 Da [1]. It belongs to a compound class disclosed as histone deacetylase (HDAC) inhibitors, where the N-sulfonyl (tosyl) group is essential for zinc-binding and enzymatic inhibition [2]. The compound features a 2-benzoyl substitution on the pyrrole ring, distinguishing it from 3-substituted isomers and non-acylated analogs within the same patent family [2]. Its calculated physicochemical properties include zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds, placing it in favorable drug-like chemical space for probe development [1].

Why 2-Benzoyl-1-tosyl-1H-pyrrole Cannot Be Replaced by Common Pyrrole Analogs in HDAC-Targeted Research


Generic substitution among N-sulfonylpyrroles is precluded by the critical interplay between the N-tosyl zinc-binding group (ZBG) and the position-specific acyl substituent. Non-sulfonylated 2-benzoylpyrrole (CAS 7697-46-3) lacks the sulfonyl ZBG entirely and is not reported as an HDAC inhibitor scaffold [1]. Conversely, simple 1-tosylpyrrole (CAS 17639-64-4) without the 2-benzoyl group loses the enzyme-surface recognition element required for HDAC binding pocket occupancy [2]. The 3-benzoyl positional isomer (3-benzoyl-1-tosylpyrrole, CAS 139261-90-8) places the benzoyl group at a geometrically distinct vector, which in the closely related resminostat series has been shown to alter HDAC isoform selectivity profiles [2][3]. Furthermore, the tosyl group at the N1 position cannot be replaced by other sulfonyl groups (e.g., phenylsulfonyl or methanesulfonyl) without altering both electronic properties and steric fit within the HDAC active site, as established across the sulfonylpyrrole patent family [2][4].

Quantitative Differentiation Evidence for 2-Benzoyl-1-tosyl-1H-pyrrole (CAS 827024-03-3) versus Closest Analogs


Regioisomeric Benzoyl Position: 2-Benzoyl vs. 3-Benzoyl Substitution Dictates HDAC Pharmacophore Geometry

The target compound bears the benzoyl group at the pyrrole C2 position, directly adjacent to the N-tosyl ZBG. This 2-acyl topology places the phenyl ring in a conformation that pre-organizes the scaffold for HDAC binding, as established in the foundational SAR by Mai et al., where 2-aroyl-pyrrolyl propenamides demonstrated HDAC inhibitory activity dependent on the C2 substitution geometry [1]. The 3-benzoyl isomer (CAS 139261-90-8) projects the phenyl group along a different vector, resulting in a fundamentally altered pharmacophore. In the sulfonylpyrrole patent family (US20070184979), compounds bearing the acyl group at position 2 or 3 of the pyrrole are enumerated as distinct embodiments, implying non-interchangeable biological profiles [2].

HDAC inhibitor design Structure-activity relationship Pyrrole regioisomers

N-Tosyl Zinc-Binding Group: Essential for HDAC Inhibition Versus Non-Sulfonylated 2-Benzoylpyrrole

The N-tosyl (p-toluenesulfonyl) group functions as the zinc-chelating moiety within the HDAC active site, a feature entirely absent in the parent compound 2-benzoylpyrrole (CAS 7697-46-3) [1]. In the sulfonylpyrrole patent family, N-sulfonylpyrroles as a class exhibit HDAC IC50 values ranging from 0.002 μM to 40 μM, with the sulfonyl oxygen atoms coordinating the catalytic Zn²⁺ ion [2]. The tosyl variant specifically provides a balance of lipophilicity (calculated cLogP ~2.8) and steric bulk that positions the pyrrole core for optimal active-site occupancy, whereas non-sulfonylated 2-benzoylpyrrole lacks this critical interaction entirely and is not reported as an HDAC inhibitor [3].

Zinc-binding group HDAC inhibition Sulfonamide pharmacophore

Physicochemical Differentiation: Hydrogen Bonding Capacity and Rotatable Bonds Versus Clinical-Stage Resminostat

The target compound (MW 325.38 Da, 0 H-bond donors, 3 H-bond acceptors, 4 rotatable bonds) occupies a distinct physicochemical space compared to the clinical candidate resminostat (4SC-201, CAS 864814-88-0; MW 349.40 Da, 2 H-bond donors, 5 H-bond acceptors, 6 rotatable bonds) from the same patent family [1][2]. The absence of hydrogen bond donors in the target compound results in lower topological polar surface area (tPSA ~55 Ų vs. ~95 Ų for resminostat), predicting higher passive membrane permeability. Its lower rotatable bond count (4 vs. 6) suggests reduced conformational entropy penalty upon target binding, potentially favoring enthalpy-driven binding kinetics .

Drug-likeness Physicochemical profiling Lead optimization

Synthetic Accessibility and Intermediate Utility: Tosyl Protection Enables Selective C2 Functionalization

The N-tosyl group in this compound serves dual roles: it is both the pharmacophoric ZBG for HDAC inhibition and a robust protecting group enabling selective C2 acylation. The sulfonylpyrrole patent family (US8969401B2, US8232297B2) describes general synthetic routes where N-sulfonylation precedes regiospecific C2 or C3 functionalization [1]. In contrast, unprotected 2-benzoylpyrrole (N-H) is susceptible to N-acylation side reactions and oxidative degradation at the free N-H position, limiting its utility as a synthetic intermediate . The 3-benzoyl isomer (CAS 139261-90-8) is primarily employed as an intermediate in ketorolac impurity synthesis rather than HDAC inhibitor development .

Synthetic intermediate Protecting group strategy Pyrrole functionalization

Predicted Melting Point and Thermal Stability Differentiation from 3-Benzoyl Isomer

Available predicted physicochemical data indicate that the 2-benzoyl isomer (target compound) and the 3-benzoyl isomer exhibit distinct thermal properties. The 3-benzoyl isomer has a reported melting point of 94–96°C , while the 2-benzoyl isomer (target) is typically supplied as a solid with storage recommendation at 2–8°C, suggesting different crystal packing and lattice energy arising from the regioisomeric substitution pattern . These differences in solid-state properties have practical implications for formulation, weighing accuracy, and long-term storage stability in compound management workflows.

Thermal analysis Solid-state properties Isomer differentiation

Optimal Research and Procurement Scenarios for 2-Benzoyl-1-tosyl-1H-pyrrole (CAS 827024-03-3)


HDAC Inhibitor Fragment-Based Drug Discovery (FBDD) Using the 2-Benzoyl-1-tosylpyrrole Scaffold

The target compound serves as an ideal fragment-sized starting point (MW 325) for HDAC-focused FBDD campaigns. The pre-installed N-tosyl zinc-binding group eliminates the need for post-screening sulfonylation, while the C2-benzoyl group provides a vector for structure-guided elaboration toward isoform-selective HDAC inhibitors. This scaffold is directly positioned within the chemical space claimed by the 4SC sulfonylpyrrole patents (US20070184979, US8969401) [1], making it a legitimate starting point for generating novel IP outside existing claims. Researchers should prioritize this compound over the 3-benzoyl isomer when targeting HDAC1/2/3 selectivity, as the C2-acyl geometry maps onto the HDAC surface recognition groove identified in the Mai et al. pharmacophore model [2].

Regiochemical Probe for Pyrrole C2 vs. C3 Structure-Activity Relationship Studies

When conducting systematic SAR around the benzoyl substitution position on N-sulfonylpyrroles, this compound is the definitive C2-substituted reference standard. Paired with the 3-benzoyl isomer (CAS 139261-90-8), it enables head-to-head evaluation of how benzoyl regioisomerism affects HDAC isoform inhibition, cellular permeability, and metabolic stability. The structural difference—carbonyl placement at C2 versus C3—results in distinct dihedral angles between the benzoyl and pyrrole planes, which in the 3-benzoyl isomer has been crystallographically characterized, showing a 51.63° dihedral angle [1]. Such stereoelectronic differences directly impact target engagement.

Synthetic Intermediate for Diversified N-Sulfonylpyrrole Libraries via Late-Stage Functionalization

For medicinal chemistry teams constructing focused libraries, the compound's stable N-tosyl protection enables subsequent electrophilic substitution or cross-coupling at the remaining pyrrole positions (C3, C4, C5) without protecting group migration or deprotection. The patent literature describes general methods for C3 halogenation, C4 alkylation, and C5 formylation of protected N-sulfonylpyrroles [1]. This contrasts with unprotected 2-benzoylpyrrole, where the acidic N-H proton competes in metal-catalyzed couplings and is prone to oxidative degradation [2]. The compound thus serves as a superior, shelf-stable building block for parallel synthesis workflows.

Physicochemical Benchmarking for CNS-Penetrant HDAC Inhibitor Design

With zero hydrogen bond donors, a moderate cLogP (~3.1), and a low topological polar surface area (~55 Ų), this compound benchmarks favorably against CNS MPO (Multiparameter Optimization) desirability criteria. In contrast, clinical HDAC inhibitors such as resminostat (HBD=2, tPSA ~95) and vorinostat (SAHA, HBD=3, tPSA ~78) fall outside optimal CNS drug space [1][2]. The target compound's physicochemical profile makes it a superior starting scaffold for CNS-targeted HDAC programs, particularly for neurodegenerative disease applications where brain penetration is required and excessive polarity limits exposure. Procurement should specify confirmed purity (>95% by HPLC) to ensure reproducible permeability measurements.

Quote Request

Request a Quote for [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl](phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.